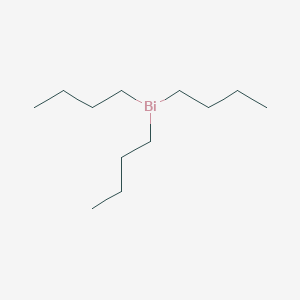
TRIBUTYLBISMUTHINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIBUTYLBISMUTHINE is an organobismuth compound with the chemical formula Bi(C4H9)3 It is a member of the organometallic compounds where bismuth is bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TRIBUTYLBISMUTHINE can be synthesized through the reaction of bismuth trichloride (BiCl3) with tributylmagnesium bromide (C4H9MgBr). The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolve bismuth trichloride in anhydrous ether.
- Add tributylmagnesium bromide to the solution.
- Stir the mixture at low temperatures to facilitate the reaction.
- Isolate the product by filtration and purification.
The reaction can be represented as:
BiCl3+3C4H9MgBr→Bi(C4H9)3+3MgBrCl
Industrial Production Methods
Industrial production of bismuthine, tributyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems for mixing and purification helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
TRIBUTYLBISMUTHINE undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form bismuth oxides.
Reduction: Can be reduced to elemental bismuth under specific conditions.
Substitution: Undergoes substitution reactions where the butyl groups are replaced by other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like halogens or other organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Bismuth oxides (Bi2O3).
Reduction: Elemental bismuth.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
TRIBUTYLBISMUTHINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of bismuth-containing materials and as a precursor for other organobismuth compounds.
Wirkmechanismus
The mechanism of action of bismuthine, tributyl- involves its interaction with molecular targets through its organometallic bonds. In biological systems, it can interfere with enzyme activity and disrupt cellular processes. The compound’s ability to form stable complexes with various ligands makes it effective in catalysis and other chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylbismuthine (Bi(C6H5)3): Another organobismuth compound with phenyl groups instead of butyl groups.
Bismuthine (BiH3): A simpler hydride of bismuth.
Bismuthinidene (R-Bi): Compounds with a bismuth center bonded to organic groups.
Uniqueness
TRIBUTYLBISMUTHINE is unique due to its specific organometallic structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various applications that other bismuth compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
3692-81-7 |
|---|---|
Molekularformel |
C12H27Bi |
Molekulargewicht |
380.32 g/mol |
IUPAC-Name |
tributylbismuthane |
InChI |
InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
InChI-Schlüssel |
MTWZZHCSSCNQBI-UHFFFAOYSA-N |
SMILES |
CCCC[Bi](CCCC)CCCC |
Kanonische SMILES |
CCCC[Bi](CCCC)CCCC |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1621155.png)






![3-chloro-6-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridazine](/img/structure/B1621167.png)
![3-[(4-Chlorobenzyl)thio]propanenitrile](/img/structure/B1621169.png)

![4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621171.png)
